(Z)-2-Cyano-3-(furan-2-yl)-N-octylprop-2-enamide
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Description
“(Z)-2-Cyano-3-(furan-2-yl)-N-octylprop-2-enamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a cyano group (-CN), an octyl group (a long hydrocarbon chain), and an amide group (a carbonyl group attached to a nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized using various methods . For instance, one method involves the use of sulfur ylides and alkyl acetylenic carboxylates . Another method involves the use of adapted Vilsmeier conditions .Molecular Structure Analysis
The molecular structure of a similar compound, bis{(Z)-N’-[(E)-(furan-2-yl)methylidene]carbamohydrazonothioato}nickel(II), has been studied . The compound was found to have a distorted square-planar geometry around the nickel atom .Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions . For instance, they can be used in the manufacture of fuels and monomers . They can also undergo electrocatalytic conversion using renewable electricity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific information on “this compound” is not available, similar compounds have been studied . For instance, 2-acetyl-5-methylfuran was found to have certain vibrational frequencies and a first order hyperpolarizability .Safety and Hazards
The safety and hazards of a compound depend on its physical and chemical properties. A Safety Data Sheet (SDS) for a similar compound, Ammonium (Z)-2-(furan-2-yl)-2-(methoxyimino)acetate, indicates that it is a flammable solid and should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-octylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-3-4-5-6-7-10-18-16(19)14(13-17)12-15-9-8-11-20-15/h8-9,11-12H,2-7,10H2,1H3,(H,18,19)/b14-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCXQUHTSCNNHQ-OWBHPGMISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=CC1=CC=CO1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC(=O)/C(=C\C1=CC=CO1)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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